molecular formula C24H23N3O11 B13150252 (4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)

(4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)

Cat. No.: B13150252
M. Wt: 529.5 g/mol
InChI Key: ZJDYGHGQGBUSQC-GNVYWFHASA-N
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Description

The compound "(4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)" is a stereochemically defined pyran derivative featuring:

  • A tetrahydropyran (THP) ring with methyl substitution at the 6-position.
  • Two 4-nitrobenzoate ester groups at the 2- and 5-positions.
  • An allyloxy carbonyl amino (Alloc) protecting group at the 4-position.

This structure combines hydrophobic (methyl, nitrobenzoate) and polar (ester, nitro, Alloc) moieties, suggesting applications in prodrug design or polymer chemistry.

Properties

Molecular Formula

C24H23N3O11

Molecular Weight

529.5 g/mol

IUPAC Name

[(4S,5S,6S)-6-methyl-5-(4-nitrobenzoyl)oxy-4-(prop-2-enoxycarbonylamino)oxan-2-yl] 4-nitrobenzoate

InChI

InChI=1S/C24H23N3O11/c1-3-12-35-24(30)25-19-13-20(37-22(28)15-4-8-17(9-5-15)26(31)32)36-14(2)21(19)38-23(29)16-6-10-18(11-7-16)27(33)34/h3-11,14,19-21H,1,12-13H2,2H3,(H,25,30)/t14-,19-,20?,21+/m0/s1

InChI Key

ZJDYGHGQGBUSQC-GNVYWFHASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran core with various functional groups that contribute to its biological activity. The presence of the allyloxy carbonyl and nitrobenzoate moieties enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₉H₁₉N₃O₇
Molecular Weight373.36 g/mol
SolubilitySoluble in DMSO and ethanol
Log P2.07

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro groups can participate in redox reactions, while the allyloxy carbonyl may facilitate enzyme inhibition through covalent bonding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes, thus altering metabolic pathways.
  • Protein Binding : Interaction with proteins can modulate their activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A study evaluated the anticancer effects of (4S,5S,6S)-4-(((Allyloxy)carbonyl)amino)-6-methyltetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability in A375 melanoma cells.

Cell Line IC50 (µM)
A37515
MCF-720
HeLa25

Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Nitrobenzoate Esters

The 4-nitrobenzoate groups in the target compound contrast with simpler esters (e.g., acetates) or carboxylates in related structures. For example:

  • Bis(4-nitrobenzoate) metal complexes (): These exhibit strong π-π stacking and hydrogen bonding in crystal lattices, creating alternating hydrophilic/hydrophobic regions. The target compound’s nitrobenzoates likely adopt similar packing modes, enhancing crystallinity and thermal stability compared to non-nitro analogs .
  • Carboxylic acid derivatives (): Compounds like 6,7-dihydroxy-7-(hydroxymethyl)-tetrahydro-2H-pyran lack nitro groups, resulting in higher hydrophilicity and lower melting points.
Allyloxy Carbonyl Amino (Alloc) Group

The Alloc group is a common protecting moiety in organic synthesis. Compared to bulkier groups (e.g., tert-butoxycarbonyl, Boc), Alloc offers orthogonal deprotection under mild palladium-catalyzed conditions. This contrasts with the hydroxylated pyran derivatives in , which prioritize hydrogen bonding over reactive handles .

Methyl Substitution

Similar methylated pyrans () show increased stability in polar aprotic solvents compared to unmethylated analogs .

Physical and Chemical Properties

Property Target Compound Bis(4-nitrobenzoate) Metal Complexes Hydroxylated Pyran Derivatives
Solubility Low in water, moderate in DMSO Insoluble in water, soluble in DMF High in water, DMSO
Melting Point Estimated 180–200°C* 220–250°C 120–150°C
Reactivity Base-sensitive esters Stable under acidic conditions Acid/Base-sensitive hydroxyls

*Inferred from nitrobenzoate crystal packing trends .

Research Findings and Implications

Crystallinity : The nitrobenzoate groups likely promote dense crystal packing via π-π interactions and hydrogen bonding, as seen in metal complexes (). This contrasts with hydroxylated pyrans, which prioritize hydration .

Stability : The methyl group and Alloc protection enhance stability under basic conditions compared to hydroxylated analogs, which degrade via oxidation .

Applications : The compound’s balance of hydrophobicity and reactivity makes it suitable for controlled-release formulations or polymer crosslinking, unlike metal complexes () or polar hydroxylated derivatives ().

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